Fluorescence Quantum Yield in Solution: 2-Phenylanthracene vs. 9,10-Diphenylanthracene
In dilute solution, 2-phenylanthracene exhibits a fluorescence quantum yield (ΦF) ranging from 0.22 to 0.46, depending on the specific derivative and measurement conditions [1]. This value is substantially lower than that of 9,10-diphenylanthracene (DPA), a common high-efficiency reference emitter, which displays ΦF values of 0.88 ± 0.03 to 0.91 in solution [2][3]. The quantitative difference—approximately 2- to 4-fold lower ΦF for 2-phenylanthracene—stems from enhanced intersystem crossing (ISC) facilitated by the 2-phenyl substitution pattern, which favorably aligns singlet and triplet energy levels for non-radiative decay [4]. This property makes 2-phenylanthracene less suitable as a primary high-efficiency emitter but positions it as a valuable scaffold for studying triplet-mediated processes and as a benchmark for evaluating novel anthracene derivatives [5].
| Evidence Dimension | Fluorescence Quantum Yield (ΦF) in dilute solution |
|---|---|
| Target Compound Data | 0.22–0.46 |
| Comparator Or Baseline | 9,10-Diphenylanthracene (DPA): 0.88–0.91 |
| Quantified Difference | ~2- to 4-fold lower for 2-phenylanthracene |
| Conditions | Dilute solutions; specific solvents vary (e.g., cyclohexane, acetonitrile, ethanol) per cited studies |
Why This Matters
For procurement decisions in OLED or photophysics research, this data clarifies that 2-phenylanthracene should be selected when moderate quantum yield and enhanced ISC are desirable (e.g., as a benchmark or for triplet-state studies), rather than as a direct replacement for high-efficiency emitters like DPA.
- [1] Serevičius, T., et al. Photophysical properties of 2-phenylanthracene and its conformationally-stabilized derivatives. Dyes and Pigments, 2016. View Source
- [2] Study of the photophysics and energy transfer of 9,10-diphenylanthracene in solution. CiNii Research, 2025. View Source
- [3] PMC Table 1: Fluorescence quantum yields with 9,10-diphenylanthracene (Φf = 0.91) as standard. View Source
- [4] Dabuliene, A., et al. Impact of non-symmetric 2,9,10-aryl substitution on charge transport and optical properties of anthracene derivatives. Dyes and Pigments, 2015, 122, 147-159. View Source
- [5] Wang, Y., et al. Anthracene derivative based multifunctional liquid crystal materials for optoelectronic devices. Materials Chemistry Frontiers, 2020, 4, 3546-3555. View Source
